molecular formula C21H15N5O6 B414469 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 328539-30-6

4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Katalognummer B414469
CAS-Nummer: 328539-30-6
Molekulargewicht: 433.4g/mol
InChI-Schlüssel: QYBKXJGBOGXEHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as DNQX, is a synthetic compound that belongs to the class of quinoxaline derivatives. DNQX is widely used in scientific research as a potent and selective antagonist of the ionotropic glutamate receptors, which are involved in the regulation of synaptic transmission and plasticity in the central nervous system.

Wirkmechanismus

The mechanism of action of 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves the competitive inhibition of the binding of glutamate to the AMPA and kainate subtypes of ionotropic glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its binding to ionotropic glutamate receptors leads to the influx of cations and the depolarization of the postsynaptic membrane. 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one blocks this process by binding to the receptor in a non-competitive manner, which prevents the opening of the ion channel and the subsequent depolarization.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one depend on the specific brain region and cell type in which it is applied. In general, 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one reduces the excitability of neurons by blocking the ionotropic glutamate receptors, which leads to a decrease in synaptic transmission and plasticity. 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke, respectively. 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one has also been used to study the role of ionotropic glutamate receptors in learning and memory, synaptic plasticity, and drug addiction.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one in lab experiments include its high potency and selectivity for the AMPA and kainate subtypes of ionotropic glutamate receptors, which allows for precise manipulation of glutamatergic neurotransmission. 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is also relatively stable and easy to handle, which makes it a convenient tool for in vitro and in vivo experiments. The limitations of using 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one include its non-specific effects on other neurotransmitter systems and its potential toxicity at high concentrations. 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one should be used with caution and proper controls in order to avoid confounding results.

Zukünftige Richtungen

There are several future directions for the use of 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one in scientific research. One direction is the development of more selective and potent antagonists of the AMPA and kainate subtypes of ionotropic glutamate receptors, which would allow for more precise manipulation of glutamatergic neurotransmission. Another direction is the investigation of the role of ionotropic glutamate receptors in the pathophysiology of psychiatric disorders, such as depression and anxiety. Finally, the use of 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one in combination with other drugs or therapies may lead to new treatments for neurological and psychiatric disorders.

Synthesemethoden

The synthesis of 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves the condensation of 3,5-dinitroaniline with 4-chlorobenzoyl chloride, followed by the reaction with 1,2-diaminocyclohexane and acetic anhydride. The final product is obtained after recrystallization from ethanol. The synthesis of 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.

Wissenschaftliche Forschungsanwendungen

4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is widely used in scientific research as a tool to study the role of ionotropic glutamate receptors in various physiological and pathological processes. Ionotropic glutamate receptors are involved in the regulation of synaptic transmission and plasticity in the central nervous system, and their dysfunction has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, stroke, Alzheimer's disease, and schizophrenia. 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a potent and selective antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors, which makes it a valuable tool to investigate the specific functions of these receptors in different brain regions and cell types.

Eigenschaften

IUPAC Name

4-(4-anilino-3,5-dinitrobenzoyl)-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O6/c27-19-12-24(16-9-5-4-8-15(16)23-19)21(28)13-10-17(25(29)30)20(18(11-13)26(31)32)22-14-6-2-1-3-7-14/h1-11,22H,12H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBKXJGBOGXEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])NC4=CC=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.